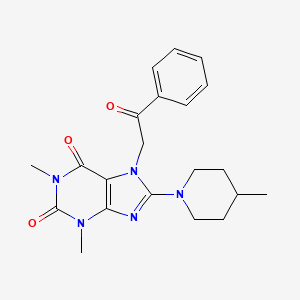
(E)-1-(2-cyanophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2-cyanophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C19H17N5O2 and its molecular weight is 347.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Drug Discovery
Compounds with similar structures to (E)-1-(2-cyanophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea have been explored within the realm of heterocyclic chemistry for their potential in drug discovery. The quinazoline backbone, for instance, is a prominent feature in pharmaceutical agents due to its bioactivity. For example, isoquinoline and quinazoline urea derivatives have been studied for their ability to bind to human adenosine receptors, showing potential as antagonists for therapeutic applications (Muijlwijk-Koezen et al., 2000).
Material Science and Molecular Devices
In material science, quinoline-urea derivatives have been investigated for their ability to form complexes with metals, which could be utilized in the development of supramolecular gelators. These compounds have shown potential in creating materials with specific photophysical properties, which can be applied in areas such as organic electronics and photonics (Braga et al., 2013).
Green Chemistry and Synthesis
The quest for more environmentally friendly synthetic routes in chemistry has led to the exploration of compounds like dihydroquinazolines, which can be synthesized from quinazoline-urea derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and material science, with methodologies focusing on reducing the use of harmful solvents and catalysts (Sarma & Prajapati, 2011).
Antimicrobial and Antifungal Research
Quinazoline derivatives have also been studied for their antimicrobial and antifungal activities, indicating their potential use in developing new antibiotics and antifungal agents. This research area is crucial given the rising concern over drug-resistant bacteria and the need for new effective treatments (Singh & Pandey, 2006).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-cyanophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-cyanobenzaldehyde with 3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea in the presence of a suitable catalyst to form the desired product.", "Starting Materials": [ "2-cyanobenzaldehyde", "3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea" ], "Reaction": [ "Step 1: Dissolve 2-cyanobenzaldehyde (1.0 equiv) and 3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea (1.0 equiv) in a suitable solvent such as ethanol or methanol.", "Step 2: Add a suitable catalyst such as piperidine or pyridine (0.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: After completion of the reaction, filter the reaction mixture to remove any solid impurities.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by recrystallization from a suitable solvent such as ethanol or methanol to obtain the desired product, (E)-1-(2-cyanophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
CAS-Nummer |
899984-17-9 |
Molekularformel |
C19H17N5O2 |
Molekulargewicht |
347.378 |
IUPAC-Name |
1-(2-cyanophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea |
InChI |
InChI=1S/C19H17N5O2/c1-12(2)24-17(14-8-4-6-10-16(14)22-19(24)26)23-18(25)21-15-9-5-3-7-13(15)11-20/h3-10,12H,1-2H3,(H2,21,23,25) |
InChI-Schlüssel |
LEZYVGYUHAIQFX-HAVVHWLPSA-N |
SMILES |
CC(C)N1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3C#N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


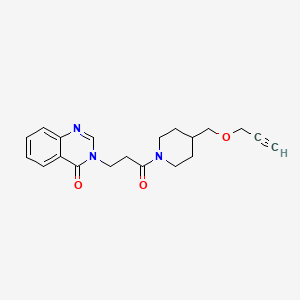
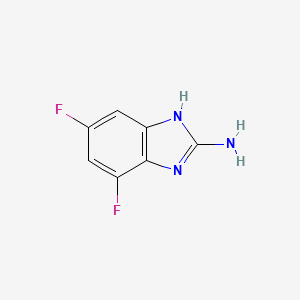
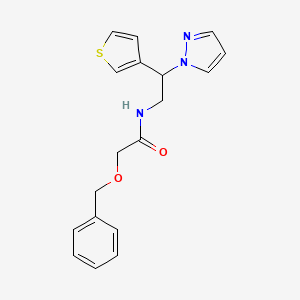
![2-Chloro-N-[(5-fluoro-1-benzothiophen-2-yl)methyl]acetamide](/img/structure/B2612750.png)
![4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2612752.png)
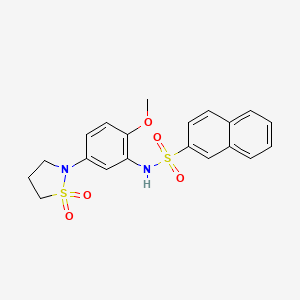
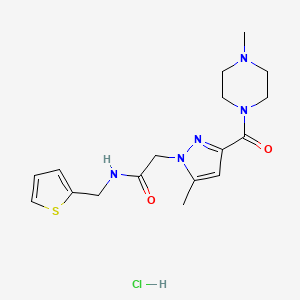
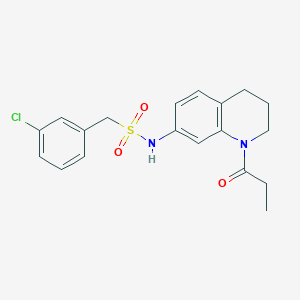

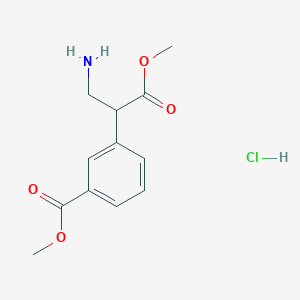

![7-[(E)-But-2-enyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2612759.png)

